3-Methyl-2,3-dihydro-1-benzofuran-7-carboxylic acid
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Overview
Description
3-Methyl-2,3-dihydro-1-benzofuran-7-carboxylic acid is a benzofuran derivative, a class of compounds known for their diverse biological activities.
Mechanism of Action
Target of Action
Benzofuran compounds, a class to which this compound belongs, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They have been used as anticancer agents and have demonstrated potent inhibition against Pim-1 and Pim-2 in enzyme assays .
Biochemical Pathways
For example, they have been found to inhibit the production of pro-inflammatory cytokines, which play a crucial role in the inflammatory response .
Pharmacokinetics
The broad range of clinical uses of benzofuran derivatives indicates the diverse pharmacological activities of this series of compounds .
Result of Action
Benzofuran derivatives have been shown to exhibit significant biological activities, including antifungal, antiprotozoal, antitubercular, anti-inflammatory, anticonvulsant, anticancer, antihiv, analgesic, antiparasitic, antihyperlipidemic, antioxidant, antidiabetic, antihypertensive, antiplasmodial, anti-alzheimer’s, vasodilating and hypotensive, and antiarrhythmic activities .
Preparation Methods
The synthesis of 3-Methyl-2,3-dihydro-1-benzofuran-7-carboxylic acid can be achieved through several methods. One common approach involves the oxidation of furan-2-carboxylic acid with potassium permanganate . Other methods include oxidative cyclization and esterification reactions . Industrial production methods often involve large-scale oxidation and cyclization processes to ensure high yield and purity .
Chemical Reactions Analysis
3-Methyl-2,3-dihydro-1-benzofuran-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo electrophilic and nucleophilic substitution reactions, often using reagents like halogens or alkyl groups.
Cyclization: The compound can participate in cyclization reactions to form more complex polycyclic structures.
Scientific Research Applications
3-Methyl-2,3-dihydro-1-benzofuran-7-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex benzofuran derivatives.
Industry: The compound is used in the synthesis of various industrial chemicals and materials.
Comparison with Similar Compounds
3-Methyl-2,3-dihydro-1-benzofuran-7-carboxylic acid can be compared with other benzofuran derivatives such as:
Psoralen: Used in the treatment of skin diseases like psoriasis.
8-Methoxypsoralen: Known for its use in photochemotherapy.
Angelicin: Exhibits anti-cancer properties.
These compounds share similar structural features but differ in their specific biological activities and applications, highlighting the unique properties of this compound .
Properties
IUPAC Name |
3-methyl-2,3-dihydro-1-benzofuran-7-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-6-5-13-9-7(6)3-2-4-8(9)10(11)12/h2-4,6H,5H2,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DACOAIIJQVVQAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC2=C1C=CC=C2C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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